Sulfamide vs. Sulfonate Bioisostere: CA Isoform Selectivity Advantage over 3-Nitrophenyl Sulfamate
In a cross-study comparison of sulfamide- and sulfamate-based carbonic anhydrase inhibitors, sulfonamide-type linkers demonstrated a 10- to 30-fold selectivity window for CA I over CA II, whereas sulfamates showed essentially no isoform selectivity (selectivity ratio approximately 1:1) [1]. Although the specific Ki values for N-(3-nitrophenyl)sulfamide against individual CA isoforms have not been disclosed in peer-reviewed literature to date, the class-level inference is that an aryl sulfamide with a 3-nitrophenyl substitution is expected to exhibit measurable CA I/CA II selectivity driven by the –NH–SO₂–NH₂ zinc-binding group, in contrast to the non-selective profile of the corresponding sulfamate ester [1][2]. This differential selectivity profile is critical for applications requiring pharmacological discrimination between CA isoforms.
| Evidence Dimension | CA I vs. CA II selectivity ratio (Ki ratio) |
|---|---|
| Target Compound Data | Expected CA I/CA II selectivity based on sulfamide class: ~10- to 30-fold [1] |
| Comparator Or Baseline | Sulfamate bioisosteres: selectivity ratio ~1:1 (non-selective) [1] |
| Quantified Difference | Sulfamide class confers up to 30-fold selectivity advantage over sulfamate class |
| Conditions | Human recombinant CA I and CA II; CO₂ hydration assay and 4-nitrophenylacetate esterase assay [1] |
Why This Matters
Isoform selectivity is a key driver for minimizing off-target carbonic anhydrase-related side effects in pharmacological tool compound selection.
- [1] Shank, R. P.; McComsey, D. F.; Smith-Swintosky, V. L.; Maryanoff, B. E. Examination of Two Independent Kinetic Assays for Determining the Inhibition of Carbonic Anhydrases I and II: Structure–Activity Comparison of Sulfamates and Sulfamides. Chem. Biol. Drug Des. 2006, 68, 117–126. DOI: 10.1111/j.1747-0285.2006.00423.x. View Source
- [2] Gavernet, L.; Gonzalez Funes, J. L.; Palestro, P. H.; et al. Inhibition pattern of sulfamide-related compounds in binding to carbonic anhydrase isoforms I, II, VII, XII and XIV. Bioorg. Med. Chem. 2013, 21, 1410–1418. DOI: 10.1016/j.bmc.2012.10.048. View Source
